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Compound of Interest

Compound Name: AF647-NHS ester

Cat. No.: B12289673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing Alexa Fluor™ 647 (AF647) N-

hydroxysuccinimidyl (NHS) ester for the fluorescent labeling of antibodies and subsequent

application in fixed-cell imaging.

Introduction
AF647-NHS ester is a reactive dye widely used for covalently labeling proteins, particularly

antibodies, through the formation of a stable amide bond with primary amines.[1][2] This

process is fundamental for indirect immunofluorescence, a powerful technique to visualize the

localization of specific antigens within fixed cells.[3] The bright and photostable fluorescence of

AF647 in the far-red spectrum makes it an excellent choice for high-resolution imaging and

multiplexing experiments.[4]

Principle of AF647-NHS Ester Labeling
The NHS ester moiety of AF647 reacts efficiently with the primary amino groups (-NH2) present

on lysine residues and the N-terminus of proteins. This reaction is highly dependent on pH, with

optimal conditions typically between pH 8.3 and 8.5. At this pH, the primary amines are

deprotonated and thus more nucleophilic, facilitating the reaction. It is crucial to use amine-free

buffers, such as phosphate-buffered saline (PBS) or bicarbonate buffer, to avoid competition

with the intended protein target.
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Experimental Protocols
This section details the protocols for labeling an antibody with AF647-NHS ester and

subsequently using the conjugated antibody for fixed-cell immunofluorescence.

Part 1: Antibody Labeling with AF647-NHS Ester
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may

be necessary for other proteins or different starting quantities.

Materials:

Purified antibody (free of BSA, gelatin, or other amine-containing stabilizers)

AF647-NHS ester

Anhydrous Dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate, pH 8.3-8.5

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Purification column (e.g., Sephadex® G-25)

Procedure:

Antibody Preparation:

Dissolve the antibody in PBS at a concentration of 2 mg/mL.

Add 1 M sodium bicarbonate to the antibody solution to achieve a final concentration of

0.1 M, adjusting the pH to 8.3-8.5.

AF647-NHS Ester Stock Solution Preparation:

Immediately before use, dissolve 1 mg of AF647-NHS ester in 100 µL of anhydrous

DMSO to create a 10 mg/mL stock solution.

Conjugation Reaction:
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Add the appropriate volume of the AF647-NHS ester stock solution to the antibody

solution. The optimal molar ratio of dye to antibody should be determined empirically, but a

starting point of 10:1 is recommended for IgGs.

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or

rotation, protected from light.

Purification of the Labeled Antibody:

Prepare a size-exclusion chromatography column (e.g., Sephadex® G-25) according to

the manufacturer's instructions, equilibrating with PBS.

Apply the reaction mixture to the top of the column.

Elute the labeled antibody with PBS. The first colored fraction to elute will be the AF647-

labeled antibody. Unconjugated dye will elute later.

Collect the fractions containing the labeled antibody.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 650 nm (for

AF647).

Calculate the protein concentration and the DOL using the following formulas:

Protein Concentration (M) = [A280 - (A650 × 0.03)] / (Extinction coefficient of antibody)

Dye Concentration (M) = A650 / 270,000

DOL = Dye Concentration / Protein Concentration

An optimal DOL for IgG antibodies is typically between 3 and 7.

Storage:

Store the labeled antibody at 4°C for short-term storage or at -20°C in aliquots for long-

term storage. Protect from light. Add a stabilizing protein like BSA (1-10 mg/mL) if the
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conjugate concentration is below 1 mg/mL.

Part 2: Fixed-Cell Immunofluorescence Imaging
This protocol provides a general workflow for staining fixed cells with the AF647-labeled

antibody.

Materials:

Cells cultured on coverslips or in imaging plates

AF647-labeled antibody (from Part 1)

4% Paraformaldehyde (PFA) in PBS

0.1-0.5% Triton™ X-100 in PBS (Permeabilization Buffer)

Blocking Buffer (e.g., 5% normal goat serum and 0.3% Triton™ X-100 in PBS)

Antibody Dilution Buffer (e.g., 1% BSA and 0.3% Triton™ X-100 in PBS)

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Procedure:

Cell Fixation:

Aspirate the cell culture medium.

Wash the cells twice with PBS.

Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room

temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular antigens):
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If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for

10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Block non-specific antibody binding by incubating the cells in Blocking Buffer for at least

60 minutes at room temperature.

Primary Antibody Incubation:

Dilute the AF647-labeled primary antibody to the desired concentration in Antibody Dilution

Buffer. The optimal concentration should be determined empirically but typically ranges

from 1-10 µg/mL.

Aspirate the blocking solution and add the diluted AF647-labeled antibody.

Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

Washing:

Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining (Optional):

If desired, incubate the cells with a nuclear counterstain like DAPI according to the

manufacturer's protocol.

Wash the cells twice with PBS.

Mounting:

Mount the coverslips onto microscope slides using an antifade mounting medium.

Seal the edges of the coverslip with nail polish.

Imaging:
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Image the cells using a fluorescence microscope equipped with appropriate filters for

AF647 (Excitation/Emission: ~650/668 nm).

Data Presentation
Table 1: Recommended Parameters for Antibody Labeling with AF647-NHS Ester

Parameter Recommended Value Notes

Antibody Concentration 2 mg/mL
Higher concentrations can also

be used.

Reaction Buffer 0.1 M Sodium Bicarbonate
Ensure the buffer is amine-

free.

Reaction pH 8.3 - 8.5
Critical for efficient

conjugation.

Dye:Protein Molar Ratio 5:1 to 20:1 (start with 10:1)
Optimize for your specific

antibody.

Incubation Time 1 hour
Can be extended if labeling is

inefficient.

Incubation Temperature Room Temperature

Optimal Degree of Labeling

(DOL)
3 - 7 for IgGs

A higher DOL can lead to

antibody precipitation or loss of

function.

Table 2: Typical Concentration Ranges for Fixed-Cell Immunofluorescence

Reagent Typical Concentration Incubation Time

Paraformaldehyde (PFA) 4% in PBS 15 minutes

Triton™ X-100 0.1 - 0.5% in PBS 10-15 minutes

Blocking Serum 5% in PBS ≥ 60 minutes

AF647-labeled Antibody 1 - 10 µg/mL 1-2 hours (RT) or O/N (4°C)
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Troubleshooting
Issue Possible Cause Suggested Solution

Weak or No Signal Low degree of labeling.
Optimize the dye-to-protein

ratio during labeling.

Low antibody concentration.

Increase the concentration of

the labeled antibody during

incubation.

Inefficient

fixation/permeabilization.

Optimize fixation and

permeabilization times and

reagents.

Photobleaching.

Use an antifade mounting

medium and minimize light

exposure.

High Background Non-specific antibody binding.
Increase blocking time or

change the blocking agent.

Antibody concentration too

high.

Titrate the labeled antibody to

determine the optimal

concentration.

Insufficient washing.
Increase the number and

duration of wash steps.

Autofluorescence.
Use a different fixative or

include a quenching step.

Visualizations
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Reactants

Reaction Conditions

Products

Protein
(with primary amine, e.g., Lysine)

AF647-Labeled Protein
(Stable Amide Bond)

Covalent Bond Formation

AF647-NHS Ester NHS byproduct

pH 8.3-8.5

Amine-free buffer

Click to download full resolution via product page

Caption: Reaction of AF647-NHS ester with a primary amine on a protein.
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1. Prepare Antibody Solution
(2 mg/mL in PBS)

2. Adjust pH to 8.3-8.5
(with 1M Sodium Bicarbonate)

4. Mix Antibody and Dye
(Incubate 1h at RT, in dark)

3. Prepare AF647-NHS Ester
(10 mg/mL in DMSO)

5. Purify Conjugate
(Size-Exclusion Chromatography)

6. Characterize
(Measure DOL)

7. Store Labeled Antibody
(4°C or -20°C, protected from light)

Click to download full resolution via product page

Caption: Workflow for labeling an antibody with AF647-NHS ester.
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1. Cell Culture

2. Fixation
(4% PFA, 15 min)

3. Permeabilization
(0.1% Triton X-100, 10 min)

For intracellular targets

4. Blocking
(5% Serum, 1h)

5. Labeled Antibody Incubation
(1-10 µg/mL, 1h RT or O/N 4°C)

6. Washing
(3x with PBS)

7. Counterstain & Mount

8. Fluorescence Microscopy

Click to download full resolution via product page

Caption: Workflow for fixed-cell immunofluorescence using a labeled antibody.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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